molecular formula C17H23Cl2N5O3 B2675914 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride CAS No. 1351616-95-9

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride

Cat. No.: B2675914
CAS No.: 1351616-95-9
M. Wt: 416.3
InChI Key: KKJQAXFIXDVPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride is a synthetic small-molecule compound characterized by a benzodioxolyl moiety linked via an acetamide bridge to a piperazine ring substituted with a methylimidazolyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound’s structural complexity arises from the integration of heterocyclic systems (benzodioxole, imidazole, and piperazine), which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3.2ClH/c1-20-5-4-18-17(20)22-8-6-21(7-9-22)11-16(23)19-13-2-3-14-15(10-13)25-12-24-14;;/h2-5,10H,6-9,11-12H2,1H3,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQAXFIXDVPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Structure

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H24Cl2N4O3
Molecular Weight426.34 g/mol
InChIInChI=1S/C20H24Cl2N4O3/c1-16(22)12-10-20(18(24)25)14-19(23)17(21)15(11-12)13(8)9/h10,12H,11,14H2,1H3,(H,24,25)
SolubilitySoluble in DMSO

Spectral Data

Spectral analysis indicates that the compound exhibits distinct peaks in NMR and IR spectra, confirming its structural integrity and purity .

Research indicates that this compound may interact with various biological targets, including protein kinases and receptors involved in neurotransmission. The imidazole and piperazine moieties suggest potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Key Targets:

  • Protein Kinases : The compound has shown inhibitory effects on specific kinases such as DYRK1A and GSK3β, which are implicated in neurodegenerative diseases and cancer .
  • Receptor Binding : Preliminary studies suggest it may bind to 7TM receptors, influencing cardiovascular and central nervous system functions .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For example:

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These results indicate significant antiproliferative activity, suggesting potential as an anticancer agent .

Case Studies

A study evaluated the compound's effect on human cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase of the cell cycle. This mechanism aligns with known pathways for anticancer agents targeting tubulin polymerization .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide exhibit significant antimicrobial properties. Studies have evaluated the efficacy of such compounds against various bacterial strains and fungi, demonstrating their potential as effective antimicrobial agents. For instance, derivatives of benzodioxole have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in inhibiting the growth of pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Similar benzodioxole derivatives have been investigated for their cytotoxic effects against cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . For example, the synthesis and evaluation of related acetamides have shown notable anticancer activity against various cancer types .

Enzyme Inhibition

The compound is believed to exert its biological effects through the inhibition of specific enzymes. For instance, studies have indicated that related compounds can inhibit key enzymes such as acetylcholinesterase and alpha-glucosidase, which are crucial in metabolic pathways . This inhibition may contribute to the compound's therapeutic effects in conditions like diabetes and Alzheimer's disease.

Interaction with Biological Targets

Molecular docking studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride may interact with various biological targets, including receptors and enzymes involved in disease processes. The binding affinity and specificity for these targets are critical for its pharmacological efficacy .

Antitubercular Activity

Research has highlighted the potential use of benzodioxole derivatives in treating tuberculosis. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models . The ability to inhibit vital mycobacterial enzymes further supports their therapeutic potential.

Neurological Disorders

Given its effects on acetylcholinesterase inhibition, this compound may also be explored for treating neurological disorders such as Alzheimer's disease. By enhancing cholinergic neurotransmission through enzyme inhibition, it could provide symptomatic relief or modify disease progression .

Case Studies and Research Findings

Study FocusCompound StructureKey Findings
Antimicrobial EvaluationBenzodioxole derivativesSignificant inhibition against bacterial strains; potential for development as antibiotics
Anticancer ActivityAcetamides with benzodioxoleInduced apoptosis in cancer cell lines; promising cytotoxic effects
Enzyme InhibitionAcetylcholinesterase inhibitorsEffective modulation of enzyme activity; implications for Alzheimer's treatment
Antitubercular ActivityRelated benzodioxole compoundsEffective against Mycobacterium tuberculosis; demonstrated in vivo efficacy

Comparison with Similar Compounds

A. Benzimidazole Derivatives ()

Compounds such as N-((2-5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) and 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) feature benzimidazole cores with halogen substituents. These derivatives exhibit distinct spectroscopic profiles (e.g., FTIR absorption for -C=N at 1615–1630 cm⁻¹ and C-Cl at 750–770 cm⁻¹) compared to the target compound, which lacks halogenation but includes a benzodioxole ring (C-O-C stretching at ~1250 cm⁻¹) .

B. Piperazine-Imidazole Hybrids ()

Compounds like 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride and 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride share the imidazole-piperazine motif but differ in substituents and backbone rigidity.

C. Benzodioxol-Containing Compounds ()

The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) () shares the benzodioxole moiety but incorporates a hydrazinecarboxamide group instead of an acetamide-piperazine system. This difference likely alters solubility and metabolic stability, as hydrazine derivatives are prone to oxidation .

Physicochemical and Pharmacological Properties

The table below compares key attributes of the target compound and its analogs:

Property Target Compound Benzimidazole Derivative (11) Piperidine-Imidazole Hybrid Benzodioxol-Hydrazine (4)
Molecular Weight ~480 g/mol (dihydrochloride) 434.3 g/mol 298.8 g/mol 423.9 g/mol
Solubility High (dihydrochloride salt) Low (non-ionic) Moderate (dihydrochloride) Low (neutral)
Key Functional Groups Benzodioxole, acetamide, piperazine, methylimidazole Benzimidazole, thiazolidinone, Cl Cyclopropylmethyl, imidazole Benzodioxole, hydrazine, Cl
Spectral Data (FTIR) C-O-C (1250 cm⁻¹), NH (3300 cm⁻¹), C=O (1680 cm⁻¹) C-Cl (750 cm⁻¹), C=N (1620 cm⁻¹) C-N (1280 cm⁻¹), C=C (1600 cm⁻¹) N-H (3350 cm⁻¹), C=O (1700 cm⁻¹)
Biological Activity Predicted: Serotonin/dopamine modulation (structural analogy) Antifungal/antibacterial Receptor affinity (undisclosed) Anticancer (in vitro)

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?

The compound’s synthesis typically involves coupling benzodioxol and imidazole-piperazine moieties via acetamide linkages. Key intermediates (e.g., benzodioxol-5-yl acetamide derivatives) are synthesized using nucleophilic substitution or condensation reactions under reflux with solvents like ethanol or DMF. Catalysts such as potassium carbonate or triethylamine are employed to enhance reactivity . Characterization includes:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxol protons at δ 6.7–7.2 ppm, piperazine methyl groups at δ 2.3–3.1 ppm).
  • Elemental analysis to validate purity (deviation <0.4% for C, H, N content) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent hydrolysis tests (e.g., incubation in buffers at pH 2–12 for 24–72 hours) with HPLC monitoring.
  • Light sensitivity assays using accelerated UV exposure (ICH Q1B guidelines). Recrystallization from ethanol or acetonitrile is recommended to enhance crystalline stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic intermediates, while ethanol reduces side reactions.
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., DBU for amidation) enhance regioselectivity.
  • Temperature control : Lower temperatures (0–25°C) minimize imidazole ring decomposition, while reflux (80–100°C) accelerates coupling .
  • Workflow integration : Computational tools (e.g., density functional theory for transition-state modeling) predict optimal reaction pathways, reducing trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data (e.g., COX inhibition vs. antimicrobial effects)?

Contradictions may arise from assay variability or off-target interactions. Solutions include:

  • Dose-response profiling to establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293 vs. RAW264.7).
  • Target engagement assays (e.g., surface plasmon resonance) to confirm binding specificity to intended receptors.
  • Molecular docking studies to compare binding poses with structurally related compounds (e.g., imidazole-piperazine derivatives showing divergent activities) .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?

SAR workflows involve:

  • Scaffold diversification : Synthesizing analogs with substitutions on the benzodioxol (e.g., halogenation) or piperazine (e.g., alkylation) groups.
  • Bioisosteric replacement : Replacing the acetamide linker with sulfonamide or urea groups to modulate solubility.
  • 3D-QSAR modeling using CoMFA/CoMSIA to correlate substituent electronic properties with activity .

Q. What computational methods predict binding affinities for target proteins (e.g., GPCRs or kinases)?

Advanced approaches include:

  • Molecular dynamics (MD) simulations to assess ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • Free energy perturbation (FEP) to calculate binding energy differences between analogs.
  • Ensemble docking using multiple protein conformations to account for receptor flexibility .

Q. How are spectral data discrepancies (e.g., unexpected NMR shifts) resolved during structural elucidation?

Discrepancies are addressed via:

  • 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations and detect tautomeric forms.
  • X-ray crystallography for unambiguous confirmation of solid-state structure.
  • DFT-based NMR chemical shift calculations (e.g., using Gaussian09) to compare experimental and theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.